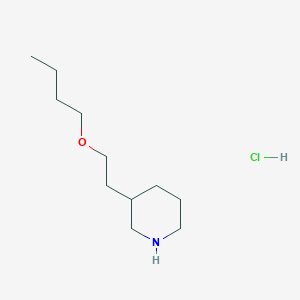

3-(2-Butoxyethyl)piperidine hydrochloride

Descripción

Contextualization within Heterocyclic Chemistry and Piperidine (B6355638) Derivative Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. nih.gov The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a particularly privileged scaffold in the pharmaceutical industry. nih.govencyclopedia.pub This structural motif is present in a multitude of natural alkaloids, such as piperine (B192125) (responsible for the pungency of black pepper), and is a core component of numerous synthetic drugs across more than twenty therapeutic classes, including anesthetics, antipsychotics, and antihistamines. encyclopedia.publifechemicals.com

The significance of piperidine derivatives stems from their three-dimensional structure, which allows for specific spatial arrangements of functional groups. This "3D shape" can facilitate precise interactions with biological targets like proteins and enzymes, an advantage not always offered by flat aromatic rings. lifechemicals.com Research into piperidine derivatives is extensive, with thousands of scientific papers published annually, exploring new synthetic methods and pharmacological applications. nih.gov The development of novel derivatives aims to fine-tune biological activity, improve pharmacokinetic profiles, and discover new therapeutic agents for a wide range of diseases, from cancer to Alzheimer's disease. encyclopedia.pubajchem-a.comijnrd.org 3-(2-Butoxyethyl)piperidine hydrochloride, with its specific substitution pattern, is a product of this ongoing research, designed to be incorporated into larger, potentially bioactive molecules.

Significance in Contemporary Synthetic and Mechanistic Studies

The synthesis of substituted piperidines is a central theme in modern organic chemistry. nih.gov Researchers continuously seek to develop efficient, cost-effective, and stereoselective methods for their preparation. nih.gov Key synthetic routes to the piperidine core include the hydrogenation or reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization of appropriately functionalized linear amines, and various multicomponent reactions that form several chemical bonds in a single operation. nih.govorganic-chemistry.org

While specific mechanistic studies on this compound are not extensively documented in public literature, its structure as a substituted piperidine makes it a relevant substrate and building block in such research. The presence of the butoxyethyl group at the 3-position offers a combination of lipophilicity and hydrogen bond accepting capability, which can be crucial for molecular recognition and binding affinity in medicinal chemistry applications. Synthetic chemists can utilize this compound as a ready-made fragment, bypassing the often-complex steps required to build the substituted piperidine ring from scratch.

Mechanistic studies in piperidine chemistry often focus on understanding and controlling the stereochemistry of reactions. For instance, studies on the cyclization of aminoallenes or the epimerization of existing piperidine rings help to refine synthetic pathways to yield specific isomers. dtic.milnih.gov Compounds like this compound serve as tools in these endeavors, allowing chemists to explore how different substituent groups influence reaction outcomes and molecular conformations.

Overview of Research Trajectories for Alkyl Ether-Substituted Piperidines

The incorporation of alkyl ether side chains onto a piperidine scaffold is a strategic design element in medicinal chemistry. The ether linkage provides conformational flexibility and can act as a hydrogen bond acceptor, while the alkyl portion can be modified to control properties like lipophilicity and metabolic stability.

Recent research trajectories for alkyl ether-substituted piperidines highlight their potential in developing highly selective ligands for various biological targets:

Neurological Disorders: A significant area of research involves piperidine ethers as antagonists for orexin (B13118510) receptors, which are implicated in sleep and wakefulness. Systematic optimization of ether linkages and substituents on the piperidine ring has led to the discovery of potent and highly selective orexin receptor antagonists, demonstrating that subtle structural changes can dramatically alter receptor selectivity and lead to potential therapeutics for insomnia. nih.gov

Multi-Target Ligands: Researchers are designing piperidine derivatives with ether linkages to act on multiple biological targets simultaneously. For example, 4-oxypiperidine ethers have been synthesized to act as both histamine (B1213489) H3 receptor antagonists and cholinesterase inhibitors, a strategy aimed at developing treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov

Pain Management and Inflammation: Other ether-containing piperidine derivatives have been investigated for their potential anti-inflammatory and analgesic properties, sometimes through interaction with serotonin (B10506) receptors. ontosight.ai

The compound this compound fits squarely within these research trends. As a commercially available building block, it enables researchers to efficiently synthesize libraries of more complex molecules for screening and lead optimization in drug discovery programs targeting a diverse range of pathologies.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1219949-07-1 |

| Molecular Formula | C11H24ClNO |

| Molecular Weight | 221.77 g/mol |

| MDL Number | MFCD13560239 |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(2-butoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-2-3-8-13-9-6-11-5-4-7-12-10-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOWAUVQCVWESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Butoxyethyl Piperidine Hydrochloride

Strategies for Piperidine (B6355638) Ring Construction with 3-Substituents

The synthesis of piperidine rings, particularly those with substituents at the 3-position, is a cornerstone of medicinal and synthetic chemistry. A multitude of strategies have been developed to construct this key heterocyclic scaffold.

Enantioselective and Diastereoselective Approaches to 3-Substituted Piperidines

Achieving stereocontrol in the synthesis of 3-substituted piperidines is crucial for developing pharmacologically active agents. Enantioselective methods ensure the production of a single enantiomer, which is often essential for biological activity and to avoid off-target effects.

One prominent approach involves the asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts. The use of a Rh-JosiPhos catalyst system in the presence of an organic base like triethylamine (B128534) (Et3N) has been shown to reduce N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess (ee), in some cases up to 90%. youtube.comresearchgate.net The base plays a critical role in achieving high stereoselectivity.

Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govgoogle.com This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. The three-step process involves:

Partial reduction of a pyridine (B92270) precursor.

Rh-catalyzed asymmetric carbometalation to form a 3-substituted tetrahydropyridine (B1245486) with excellent enantioselectivity.

A final reduction step to yield the enantioenriched 3-substituted piperidine. nih.gov

Catalytic enantioselective bromocyclization of olefinic amides, using amino-thiocarbamate catalysts, provides another route. This process yields enantioenriched 2-substituted 3-bromopiperidines, which can be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. researchgate.net Diastereoselective methods have also been developed, for instance, in the epoxidation of tetrahydropyridines, where stereochemistry can be controlled to produce highly substituted oxygenated piperidines. nih.govrsc.org

Table 1: Comparison of Enantioselective Methods for 3-Substituted Piperidine Synthesis

| Method | Catalyst/Reagent | Precursor | Key Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-JosiPhos / Et3N | N-benzylated 3-substituted pyridinium salt | Direct hydrogenation with base additive | Up to 90% youtube.comresearchgate.net |

| Asymmetric Reductive Heck | Rh-catalyst / Chiral ligand | Pyridine / Boronic acid | Forms tetrahydropyridine intermediate | High ee nih.govgoogle.com |

| Enantioselective Bromocyclization | Amino-thiocarbamate catalyst / Silver salt | Olefinic amide | Rearrangement of brominated intermediate | Good yields and ee's researchgate.net |

Cyclization Reactions for Piperidine Skeleton Formation

Cyclization reactions provide direct and efficient pathways to the piperidine skeleton from acyclic precursors. Key examples include aza-Prins and radical cyclizations.

The aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid. nih.govkhanacademy.org This reaction proceeds via an iminium intermediate which undergoes a 6-endo-trig cyclization to form the piperidine ring. google.com The method is versatile for creating substituted piperidines, often with high diastereoselectivity for trans-2,4-disubstituted products. nih.gov

Radical cyclization offers another robust method for forming the piperidine ring. prepchem.com This approach often involves the cyclization of an aminyl radical onto a tethered alkene or alkyne. For example, 2,4-disubstituted piperidines can be synthesized through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. wikipedia.orgnih.gov The choice of radical initiator and hydrogen atom donor (e.g., tributyltin hydride vs. tris(trimethylsilyl)silane) can significantly influence the diastereoselectivity of the final product. wikipedia.orgnih.gov

Reductive Amination Pathways for Piperidine Synthesis

Reductive amination is a widely used and reliable method for forming C-N bonds and constructing cyclic amines. Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct route to the piperidine ring. This transformation can be achieved using various reducing agents.

A powerful variant is the double reductive amination, which is a key step in the synthesis of certain complex piperidine structures like polyhydroxypiperidine iminosugars. dtic.mil The process can also be part of a cascade reaction. For instance, an iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) serves multiple roles in imine formation, cyclization, and subsequent reduction of the piperidinone intermediate. Borane-pyridine complex (BAP) has been identified as an excellent and less toxic replacement for sodium cyanoborohydride in Borch-type reductions for the N-alkylation of existing piperidines, a related application of this core reaction type. asianpubs.org

Hydrogenation of Pyridine Precursors for Piperidine Derivatives

The catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for synthesizing the corresponding piperidine core. youtube.com This approach involves the dearomatization of the pyridine ring, which can be challenging due to its high resonance stabilization energy.

Heterogeneous catalysts are commonly employed for this transformation. Catalysts such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are effective, though the reactions often require elevated pressures and temperatures. researchgate.netresearchgate.net The choice of solvent, such as glacial acetic acid, can be crucial for the reaction's success by protonating the pyridine nitrogen and facilitating reduction. researchgate.netresearchgate.net

To overcome the stability of the pyridine ring, a common strategy is the quaternization of the pyridine nitrogen to form a pyridinium salt. youtube.com These salts are more readily reduced. Asymmetric hydrogenation of these activated precursors allows for the synthesis of chiral piperidines, as discussed in section 2.1.1. youtube.comresearchgate.net The hydrogenation of substituted pyridines can be highly diastereoselective, leading to cis-piperidines as the major product. google.com

Table 2: Selected Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Substrate | Conditions | Product Selectivity |

|---|---|---|---|

| PtO₂ (Adams' catalyst) | Substituted Pyridines | H₂ (50-70 bar), Glacial Acetic Acid, RT | Piperidine derivatives researchgate.netresearchgate.net |

| Pd/C | Pyridine N-oxides | Ammonium (B1175870) formate | Piperidines (mild conditions) |

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | H₂ (50 bar), 50 °C, with base | Chiral piperidines youtube.comresearchgate.net |

| PtO₂ | Disubstituted Pyridines | H₂, mild conditions | cis-Piperidines (diastereoselective) google.com |

Multicomponent Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are prized for their operational simplicity, convergence, and atom economy, making them ideal for generating libraries of structurally diverse compounds.

The synthesis of highly functionalized piperidines is well-suited to MCR strategies. A common example is the one-pot reaction between an aldehyde, an amine, and a β-ketoester. nih.govmasterorganicchemistry.com This approach can be catalyzed by a variety of catalysts, including Lewis acids like Yb(OTf)₃/AgOTf or even biocatalysts such as immobilized lipases. nih.govutahtech.edu Pseudo five-component reactions have also been developed, for example, reacting aromatic aldehydes, ammonium acetate, β-nitrostyrenes, and Meldrum's acid to generate complex piperidine structures. These methods allow for the rapid assembly of the piperidine scaffold with multiple points of diversity in a single step.

Installation of the 2-Butoxyethyl Moiety

While the above methods focus on constructing the piperidine ring, the synthesis of 3-(2-Butoxyethyl)piperidine hydrochloride requires the specific introduction of the 2-butoxyethyl side chain. This can be achieved by first synthesizing a suitable precursor, such as 3-(2-butoxyethyl)pyridine, and then reducing the pyridine ring.

A plausible and efficient synthetic route involves the following steps:

Preparation of a Precursor : The synthesis can start from a readily available material like 3-(2-hydroxyethyl)pyridine. This intermediate can be converted into a derivative with a better leaving group. For instance, treatment with thionyl chloride (SOCl₂) effectively transforms the hydroxyl group into a chlorine atom, yielding 3-(2-chloroethyl)pyridine (B1593371). nih.gov

Ether Formation : The 2-butoxyethyl side chain is then constructed via a Williamson ether synthesis. This classic SN2 reaction involves treating the 3-(2-chloroethyl)pyridine with sodium butoxide. The butoxide ion acts as a nucleophile, displacing the chloride to form the C-O bond, resulting in 3-(2-butoxyethyl)pyridine. researchgate.net

Reduction of the Pyridine Ring : The aromatic pyridine ring of 3-(2-butoxyethyl)pyridine is then reduced to the corresponding piperidine. This is typically accomplished through catalytic hydrogenation, as described in section 2.1.4. Using a catalyst like PtO₂ under hydrogen pressure in an acidic solvent will effectively saturate the ring to yield 3-(2-butoxyethyl)piperidine. researchgate.netresearchgate.net

Salt Formation : Finally, the basic piperidine product is treated with hydrochloric acid (HCl) to form the stable and crystalline this compound salt.

This sequential approach, combining a classic ether synthesis with a robust ring reduction, represents a reliable strategy for the preparation of the target compound.

Alkylation and Etherification Strategies

The formation of the butoxyethyl side chain on the piperidine ring is a critical step in the synthesis of 3-(2-Butoxyethyl)piperidine. This is typically achieved through the etherification of a precursor, 3-(2-hydroxyethyl)piperidine. The Williamson ether synthesis is a classic and widely applicable method for this transformation. biomedres.us

In this approach, the hydroxyl group of 3-(2-hydroxyethyl)piperidine is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an appropriate butyl halide, such as butyl bromide. masterorganicchemistry.comcore.ac.uk The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and minimize competing elimination reactions. core.ac.uk

The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation of the base but does not interfere with the nucleophilicity of the alkoxide. wikipedia.org Reaction temperatures can range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate, with reaction times typically spanning from 1 to 8 hours. wikipedia.org

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Starting Material | 3-(2-hydroxyethyl)piperidine | Provides the piperidine core and the hydroxyl group for etherification. |

| Base | Sodium Hydride (NaH) | Strong base to deprotonate the alcohol, forming the reactive alkoxide. |

| Alkylating Agent | Butyl Bromide | Provides the butyl group for the ether linkage; good leaving group. |

| Solvent | DMF or THF | Aprotic polar solvent that facilitates the SN2 reaction. |

| Temperature | 50-100 °C | Optimizes reaction rate while minimizing side reactions. |

Coupling Reactions for Alkyl Ether Linkages

Beyond classical etherification, modern cross-coupling reactions offer alternative routes to form the C-O bond in the butoxyethyl side chain. While often applied to the synthesis of aryl ethers, methodologies like the Ullmann condensation and Buchwald-Hartwig etherification can be adapted for the formation of alkyl ethers.

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an alcohol with an aryl halide. organic-chemistry.org While less common for alkyl-alkyl ether synthesis, variations of this reaction could potentially be employed. These reactions often require high temperatures and the use of a copper catalyst. organic-chemistry.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for ether synthesis. organic-chemistry.orgwikipedia.org This methodology can couple alcohols with aryl and vinyl halides or triflates. While its application to the coupling of two aliphatic partners, as in the synthesis of 3-(2-Butoxyethyl)piperidine, is less common, advancements in ligand design are continually expanding the scope of this reaction. wikipedia.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

| Method | Catalyst/Reagent | Typical Substrates | General Conditions |

|---|---|---|---|

| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Alcohol + Alkyl Halide | Aprotic polar solvent, 50-100 °C |

| Ullmann Condensation | Copper Catalyst | Alcohol + Aryl Halide | High temperature |

| Buchwald-Hartwig Etherification | Palladium Catalyst + Ligand | Alcohol + Aryl/Vinyl Halide | Base, inert atmosphere |

Hydrochloride Salt Formation and Purification Techniques

Once the free base of 3-(2-Butoxyethyl)piperidine is synthesized, it is often converted to its hydrochloride salt. This is a common practice in the pharmaceutical industry to improve the compound's stability, solubility, and handling properties. The formation of the hydrochloride salt involves treating a solution of the piperidine derivative with hydrochloric acid.

A common method involves dissolving the free base in a suitable organic solvent, such as diethyl ether or ethanol (B145695), and then introducing anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent. wikipedia.org The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration.

Purification of the resulting hydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or excess acid. Recrystallization is a standard technique for this purpose. The crude salt is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is cooled to allow the purified salt to crystallize. A common solvent system for the recrystallization of piperidine hydrochlorides is a mixture of ethanol and diethyl ether. wikipedia.org The purity of the final product can be assessed using techniques such as melting point determination and spectroscopic analysis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to reduce the environmental impact of chemical processes. Key considerations include improving atom economy, using less hazardous reagents and solvents, and increasing energy efficiency.

One significant green improvement to the Williamson ether synthesis is the use of phase-transfer catalysis (PTC) . This technique allows the reaction to be carried out in a biphasic system (e.g., aqueous and organic), eliminating the need for anhydrous and often toxic organic solvents. numberanalytics.com A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide. crdeepjournal.org This can lead to milder reaction conditions, reduced waste, and easier product separation.

Another key principle of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. researchgate.net In the context of 3-(2-Butoxyethyl)piperidine synthesis, this would involve choosing synthetic routes that minimize the formation of byproducts. For example, addition reactions are generally more atom-economical than substitution reactions that generate salt waste. While a direct addition route to the target molecule may not be straightforward, considering atom economy in the selection of reagents and catalysts is a crucial aspect of green synthesis design.

Furthermore, exploring the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, can also contribute to a greener synthetic process. chegg.com Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in Williamson ether synthesis. wikipedia.org

Chemical Reactivity and Mechanistic Studies of 3 2 Butoxyethyl Piperidine Hydrochloride

Reactions at the Piperidine (B6355638) Nitrogen (e.g., N-Alkylation, Acylation, Amide Formation)

The nitrogen atom of the piperidine ring is a nucleophilic center, capable of participating in a variety of bond-forming reactions. However, in the hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. Therefore, for reactions such as N-alkylation, acylation, and amide formation to occur, the free base of 3-(2-butoxyethyl)piperidine must be generated, typically by treatment with a base.

N-Alkylation: The N-alkylation of piperidines is a common transformation that introduces an alkyl group onto the nitrogen atom. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the piperidine nitrogen attacks an alkyl halide. researchgate.netgoogle.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed. researchgate.net

A general representation of the N-alkylation of 3-(2-butoxyethyl)piperidine is shown below:

Scheme 1: General scheme for N-alkylation of 3-(2-butoxyethyl)piperidine.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| 1 | Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | 25 | 1-Methyl-3-(2-butoxyethyl)piperidine |

| 2 | Ethyl bromide | Triethylamine (B128534) | Dichloromethane | 40 | 1-Ethyl-3-(2-butoxyethyl)piperidine |

| 3 | Benzyl chloride | NaHCO₃ | Dimethylformamide | 60 | 1-Benzyl-3-(2-butoxyethyl)piperidine |

| This table presents hypothetical reaction conditions based on general procedures for N-alkylation of piperidines. researchgate.net |

Acylation: Acylation of the piperidine nitrogen involves the reaction with an acylating agent, such as an acyl chloride or anhydride, to form an N-acylpiperidine (an amide). youtube.com This reaction is also typically carried out in the presence of a base to scavenge the acid byproduct. The mechanism involves nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.orgchemguide.co.uk

Scheme 2: General scheme for N-acylation of 3-(2-butoxyethyl)piperidine.

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Product |

| 1 | Acetyl chloride | Pyridine (B92270) | Dichloromethane | 0-25 | 1-Acetyl-3-(2-butoxyethyl)piperidine |

| 2 | Benzoyl chloride | Triethylamine | Tetrahydrofuran (B95107) | 25 | 1-Benzoyl-3-(2-butoxyethyl)piperidine |

| 3 | Acetic anhydride | 4-DMAP (cat.) | Dichloromethane | 25 | 1-Acetyl-3-(2-butoxyethyl)piperidine |

| This table presents hypothetical reaction conditions based on general procedures for N-acylation of amines. youtube.comlibretexts.org |

Amide Formation: Amide bond formation can also be achieved through coupling reactions between the piperidine and a carboxylic acid, facilitated by a coupling agent. researchgate.netgrowingscience.com Common coupling agents activate the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Transformations Involving the Butoxyethyl Side Chain

The butoxyethyl side chain offers additional sites for chemical modification, primarily through cleavage of the ether linkage or functionalization of the alkyl chain.

Ether Cleavage Reactions

The ether bond in the butoxyethyl side chain can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). ontosight.aiontosight.ai The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group (an alcohol). The halide ion then attacks one of the adjacent carbon atoms. The regioselectivity of the cleavage (i.e., which C-O bond is broken) depends on the nature of the alkyl groups attached to the ether oxygen and can proceed through either an SN1 or SN2 mechanism. Given that both carbons adjacent to the ether oxygen are primary, the reaction with HBr or HI would likely proceed via an SN2 mechanism.

Functionalization of the Butoxyethyl Group

Influence of the Hydrochloride Moiety on Reactivity

The hydrochloride moiety has a profound impact on the reactivity of the piperidine nitrogen. In its hydrochloride salt form, the nitrogen atom is protonated, forming a piperidinium (B107235) ion. This protonation completely neutralizes the nucleophilicity of the nitrogen, preventing it from participating in reactions such as N-alkylation, acylation, or amide formation. biosynce.com

Therefore, to carry out reactions at the piperidine nitrogen, the hydrochloride must first be neutralized by the addition of a base to generate the free amine (the free base). The choice of base and reaction conditions is crucial to ensure the complete deprotonation of the piperidinium ion without causing unwanted side reactions. biosynce.com

The presence of the hydrochloride can be advantageous for storage and handling of the compound, as the salt form is generally more stable and less volatile than the free base.

Computational and Theoretical Investigations of 3 2 Butoxyethyl Piperidine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for investigating the geometry and electronic characteristics of 3-(2-Butoxyethyl)piperidine hydrochloride. ekb.egnih.gov These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule. ekb.eg

| Computational Method | Basis Set | Calculated Property | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Optimized Molecular Geometry | Provides the most stable 3D structure. |

| Ab Initio (Hartree-Fock) | cc-pVDZ | Relative Conformational Energies | Identifies the lowest energy conformer. |

| Semi-empirical Methods (AM1, PM3) | N/A | Heats of Formation | Estimates the thermodynamic stability. ekb.eg |

The electronic properties of a molecule are crucial for understanding its reactivity. researchgate.net Quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For this compound, these calculations can predict its susceptibility to nucleophilic or electrophilic attack. researchgate.net

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. nih.gov |

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. researchgate.net This information provides a detailed picture of the reaction pathway and helps to understand the factors that control the reaction rate and outcome. mdpi.com For this compound, computational modeling could be used to study its synthesis, degradation pathways, or its interactions with other molecules. For example, the nucleophilic substitution reaction involving the piperidine (B6355638) nitrogen could be modeled to understand its reactivity. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. semanticscholar.org Techniques like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be calculated with a good degree of accuracy using quantum chemical methods. semanticscholar.orgresearchgate.net For this compound, predicted spectra can be compared with experimental data to validate the computed structure and provide a more detailed assignment of the spectral features. researchgate.net

| Spectroscopic Technique | Calculated Parameter | Application |

|---|---|---|

| NMR Spectroscopy | Chemical Shifts and Coupling Constants | Aids in the assignment of proton and carbon signals. researchgate.net |

| IR Spectroscopy | Vibrational Frequencies and Intensities | Helps in identifying functional groups and vibrational modes. researchgate.net |

| UV-Vis Spectroscopy | Electronic Transition Energies and Oscillator Strengths | Predicts the absorption of light in the ultraviolet and visible regions. |

Advanced Analytical Characterization Methodologies for 3 2 Butoxyethyl Piperidine Hydrochloride

High-Resolution Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 3-(2-Butoxyethyl)piperidine hydrochloride. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed, likely in a solvent like Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Specific signals would correspond to the protons on the piperidine (B6355638) ring, the ethyl linker, and the butoxy group. The integration of these signals would confirm the ratio of protons in each part of the molecule. Coupling patterns (J-values) would help establish the relative stereochemistry of substituents on the piperidine ring. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, confirming the total number of carbons and their chemical environment (e.g., carbons in the piperidine ring, the ether linkage, and the alkyl chain).

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms. researchgate.net Variable temperature (VT) NMR studies could also be used to analyze the conformational dynamics of the piperidine ring, which typically adopts a chair conformation. korea.ac.kr

Expected ¹H NMR Chemical Shifts for 3-(2-Butoxyethyl)piperidine

| Molecular Fragment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Butoxy CH₃ | 0.9 |

| Butoxy (CH₂)₂ | 1.3 - 1.6 |

| Piperidine ring CH₂ | 1.5 - 3.0 |

| Butoxy O-CH₂ | 3.4 |

| Ethyl O-CH₂ | 3.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Typical FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 2700-2250 (broad) | Characteristic of a secondary amine salt (R₂NH₂⁺) |

| C-H Stretch | 2960-2850 | Aliphatic C-H bonds in the piperidine and butoxyethyl groups |

| C-O-C Stretch | 1150-1085 | Strong band indicating the ether linkage |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a technique like Electrospray Ionization (ESI), the analysis would confirm the mass of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. The fragmentation pattern observed in MS/MS analysis would further corroborate the proposed structure by showing characteristic losses of fragments like the butyl group or the entire butoxyethyl side chain.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and separating it from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of non-volatile compounds like piperidine hydrochlorides. nih.gov A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., water with phosphoric acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using an Ultraviolet (UV) detector. Since the piperidine moiety lacks a strong chromophore, detection might be performed at a low wavelength (e.g., ~210 nm) or a derivatization agent could be used to enhance UV absorbance. nih.govnih.gov The method would be validated to quantify the main peak's area percentage, thereby establishing the compound's purity.

Representative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 70:30 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is suitable for analyzing volatile impurities or for the analysis of the compound after converting the hydrochloride salt to its more volatile free base form. The sample would be injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. A mass spectrometer then detects and identifies the separated components. This technique is highly sensitive and specific, making it ideal for identifying trace impurities. unodc.org

X-ray Crystallography for Solid-State Structure Determination

For crystalline materials, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming atomic connectivity, bond lengths, bond angles, and stereochemistry. nih.gov For this compound, X-ray analysis would be expected to show the piperidine ring in a stable chair conformation. iucr.org Furthermore, it would reveal the supramolecular structure, including intermolecular interactions like hydrogen bonding between the piperidinium (B107235) proton (N-H⁺) and the chloride anion (Cl⁻). iucr.org

Information Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., monoclinic, P2₁/n) nih.govmdpi.com |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal |

| Molecular Conformation | Confirms the chair conformation of the piperidine ring iucr.org |

| Bond Lengths & Angles | Provides precise measurements of all bonds and angles |

Advanced Techniques for Stereochemical Analysis

The 3-position of the piperidine ring in 3-(2-Butoxyethyl)piperidine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral chromatography is the standard method for separating and quantifying these enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including piperidine derivatives. nih.gov

Due to the lack of a strong UV chromophore, a pre-column derivatization step is often necessary. nih.gov The piperidine's secondary amine can be reacted with a chiral or achiral derivatizing agent that contains a chromophore (e.g., para-toluenesulfonyl chloride) to facilitate detection and sometimes enhance chiral recognition. nih.govresearchgate.net The method would be optimized by screening different chiral columns and mobile phases (both normal and reversed-phase) to achieve baseline resolution between the two enantiomer peaks. nih.gov The enantiomeric excess (ee) can then be accurately determined by comparing the peak areas.

Typical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or similar cellulose-based CSP |

| Mobile Phase | Polar organic (e.g., Ethanol (B145695) with 0.1% diethylamine) or Normal Phase (e.g., Hexane/Isopropanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a wavelength suitable for the derivatized compound (e.g., 228 nm) nih.gov |

Structure Activity/property Relationship Studies of 3 2 Butoxyethyl Piperidine Hydrochloride and Its Analogs

General Principles of Structure-Reactivity Relationships in Alkyl Ether Piperidines

The chemical reactivity and biological activity of alkyl ether piperidines are intrinsically linked to their molecular structure. The piperidine (B6355638) ring, a saturated heterocycle, serves as a versatile scaffold whose properties can be finely tuned by the nature of its substituents. tandfonline.comresearchgate.net In analogs of 3-(2-Butoxyethyl)piperidine hydrochloride, the structure-reactivity relationship is primarily governed by the interplay between the basic piperidine nitrogen, the flexible alkoxyethyl side chain, and any additional substituents on the ring.

Key structural features that influence reactivity include:

The Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom confers basic properties to the molecule. The accessibility of this lone pair and its pKa value are critical for interactions with biological targets, such as receptors and enzymes. Protonation of this nitrogen, as in the hydrochloride salt, significantly alters the molecule's charge distribution, solubility, and conformational preferences. nih.gov

The Ether Linkage: The oxygen atom in the ether side chain can act as a hydrogen bond acceptor, influencing the molecule's solubility and its ability to bind to target sites. The flexibility of the ether chain allows the molecule to adopt various conformations to fit into binding pockets. nih.gov

The Alkyl Chain Length: The length and branching of the alkyl group (e.g., the butyl group in the butoxyethyl side chain) significantly impact the molecule's lipophilicity. nih.gov Studies on related 1-alkoxyalkyl-4-hydroxypiperidine hydrochlorides have shown that elongating the radical at the nitrogen atom from an ethoxyethyl to a butoxypropyl group can lead to a substantial increase in biological activity, such as local anesthetic effects. mdpi.com This highlights the importance of the alkyl chain in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Subtle structural changes to the piperidine ether class can lead to dramatic shifts in receptor selectivity. nih.gov

These general principles form the basis for understanding how modifications to the structure of this compound and its analogs can lead to compounds with tailored chemical and biological profiles.

Exploration of Substituent Effects on Chemical Behavior and Interaction Potential

Substituents on the piperidine ring or the alkyl ether side chain can profoundly alter the chemical behavior and interaction potential of the parent molecule. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can modulate the basicity of the piperidine nitrogen.

Inductive Effects: Electron-withdrawing substituents, such as fluorine, can decrease the electron density on the nitrogen atom, thereby reducing its basicity (increasing pKa). nih.gov The effect is additive and diminishes with increasing topological distance between the substituent and the basic center. nih.gov

A study on the basic strengths of amines demonstrated a clear relationship between the electronegativity of a substituent and the pKb value of the amine. cbseacademic.nic.in As substituent electronegativity increases, the amine becomes less basic.

| Substituent "X" in Piperidine Analog | Electronegativity of X | pKa of Substituted Piperidine | pKb of Substituted Piperidine |

|---|---|---|---|

| -CH2- | 2.55 | 11.13 | 2.87 |

| -NH- | 3.12 | 9.81 | 4.19 |

| -O- | 3.44 | 8.36 | 5.64 |

| -CH3CON- | 3.6 | 7.94 | 6.06 |

| -C6H5CON- | 3.7 | 7.78 | 6.22 |

Steric Effects: The size and shape of substituents influence the molecule's conformation and its ability to approach and bind to a target. The bulkiness of an N-alkyl substituent, for instance, can affect the chemical shifts of the ring carbons, indicating a change in the local electronic and steric environment. researchgate.net Large, bulky substituents can hinder the approach to the nitrogen atom or force the piperidine ring into a specific conformation, which can be crucial for selective binding.

Conformational Analysis and its Impact on Molecular Recognition

For 3-substituted piperidines, the preference for an axial or equatorial position is influenced by several factors:

Steric Hindrance: Generally, larger substituents prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with axial hydrogens.

Electrostatic Interactions: In piperidinium (B107235) salts, such as this compound, electrostatic interactions between the protonated nitrogen (N-H+) and polar substituents can become dominant. nih.gov For certain polar substituents, these interactions can stabilize the axial conformer, sometimes even reversing the conformational preference observed in the free base. nih.gov

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments. d-nb.inforesearchgate.net For example, studies on fluorinated piperidines have shown that increasing solvent polarity can invert the conformational behavior, favoring the axial orientation of the fluorine atom. d-nb.info

In a related compound, 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride, it was found to exist in solution as a mixture of two isomers with different orientations of the substituent at the 4-position (axial and equatorial). mdpi.com This dynamic equilibrium underscores how the interplay of forces determines the conformational landscape available to the molecule, which is fundamental for molecular recognition and binding affinity.

Research into Scaffold Adaptability for Diverse Chemical Interactions

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. tandfonline.com This is due to its favorable physicochemical properties and its synthetic tractability, which allow it to be readily modified to create a wide array of analogs with diverse biological activities. ajchem-a.comnih.gov The piperidine scaffold provides a three-dimensional framework that can be decorated with various functional groups to optimize interactions with different biological targets. researchgate.net

Research into the adaptability of the alkyl ether piperidine scaffold focuses on several key areas:

Modification of the Ether Linkage: As seen in the development of selective orexin (B13118510) receptor antagonists, subtle changes to the ether linkage and the group attached to it can impart significant changes in receptor selectivity. nih.gov This demonstrates that the ether portion of the molecule is a key handle for tuning biological activity.

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can alter the molecule's shape, polarity, and binding capabilities. This allows for the exploration of a large chemical space to identify compounds with desired properties. nih.govluc.edu

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or binding affinity. For example, the piperidine ring itself is often a key component in cholinesterase inhibitors, where it interacts with the active site of the enzyme. nih.gov

The versatility of the piperidine scaffold allows it to be used as a central component to link different pharmacophores or as the primary structure for interaction with a target macromolecule. tandfonline.com This adaptability makes this compound and its analogs interesting starting points for the design of new molecules with tailored chemical and biological functions.

Environmental Chemical Research and Degradation Pathways of Butoxyethyl Containing Piperidine Derivatives

Photochemical Degradation Studies

Photochemical degradation, driven by solar radiation, is a primary transformation pathway for many organic compounds in the atmosphere and surface waters. For piperidine (B6355638) derivatives, the principal photochemical reaction in the atmosphere is initiated by hydroxyl (OH) radicals. nih.gov

Research on the parent compound, piperidine, has shown that its reaction with OH radicals is a significant degradation route. nih.gov The rate coefficient for the reaction of piperidine with OH radicals has been determined to be approximately (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K. nih.gov The degradation is initiated by H-abstraction from either the N-H group or the C-H groups on the ring. Quantum chemistry calculations suggest the initial H-abstraction routes are distributed among different positions on the piperidine ring. nih.gov

The butoxyethyl side chain is also susceptible to atmospheric photo-oxidation. 2-Butoxyethanol, a related compound, may be released into the air and can be broken down into other compounds within a few days. cdc.gov It can also be removed from the atmosphere by precipitation. cdc.gov The ether linkage within the side chain can undergo reactions with atmospheric oxidants.

For 3-(2-Butoxyethyl)piperidine hydrochloride, photochemical degradation would likely involve a combination of these processes. The piperidine ring would be subject to OH radical-initiated oxidation, while the butoxyethyl side chain would also undergo photo-oxidation. The presence of the butoxyethyl group at the 3-position may influence the branching ratios of H-abstraction from the piperidine ring compared to the unsubstituted parent compound.

Table 1: Key Findings in Photochemical Degradation of Related Compounds

| Compound | Degradation Process | Key Findings | Reference |

|---|---|---|---|

| Piperidine | OH-initiated photo-oxidation | Rate coefficient kOH = (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. H-abstraction occurs at N-H and C-H positions. | nih.gov |

| 2-Butoxyethanol | Atmospheric Degradation | Breaks down in the atmosphere within a few days; can be removed by rain. | cdc.gov |

Biotransformation and Biodegradation Research

Biotransformation by microorganisms is a critical process determining the environmental persistence of organic chemicals. nih.gov Research on piperidine and related heterocyclic compounds indicates that they are susceptible to microbial degradation.

Several bacterial strains have been identified that can degrade piperidine, often utilizing it as a sole source of carbon and nitrogen. semanticscholar.org Five out of six isolates capable of this were identified as Mycobacterium spp. and one as Arthrobacter sp. semanticscholar.org The degradation pathway in Mycobacterium aurum MO1 involves an initial cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which is subsequently deaminated and oxidized to a diacid. researchgate.net More recently, a novel degradation pathway was identified in a Pseudomonas sp. strain, where the first step is γ-glutamylation of the piperidine molecule, followed by hydroxylation. nih.gov

The butoxyethyl side chain is also subject to biodegradation. Numerous bacterial strains, including species of Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, have been isolated that can completely degrade 2-butoxyethanol (2-BE). nih.gov The degradation of 2-BE by several gram-negative strains proceeds via oxidation to 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield glyoxylate and n-butanol. nih.govdntb.gov.ua

Therefore, the biotransformation of this compound is expected to proceed through multiple enzymatic attacks. The piperidine ring could be cleaved by microbial enzymes similar to those found in Mycobacterium or Pseudomonas. Concurrently, the butoxyethyl side chain could be oxidized at the terminal alcohol group (if formed from the ether) and the ether linkage could be cleaved by ether-degrading microorganisms. researchgate.net

Table 2: Microbial Strains and Pathways in the Biodegradation of Related Compounds

| Compound | Microbial Strain(s) | Degradation Pathway/Metabolites | Reference |

|---|---|---|---|

| Piperidine | Mycobacterium aurum MO1 | C-N bond cleavage, deamination, oxidation to a diacid. | researchgate.net |

| Piperidine | Pseudomonas sp. KU43P | γ-glutamylation followed by hydroxylation. | nih.gov |

Hydrolytic Stability Investigations

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis under typical environmental pH conditions (pH 5-9) is a key factor in its environmental persistence.

The piperidine ring itself is a saturated heterocyclic amine and is not expected to undergo hydrolysis in the environment due to the lack of functional groups that are susceptible to hydrolysis under these conditions. nih.gov The carbon-nitrogen bonds within the saturated ring are stable.

The butoxyethyl group is an ether linkage (C-O-C). Generally, ether linkages are chemically stable and resistant to hydrolysis, especially under neutral, acidic, or basic conditions found in the environment. Significant energy, typically in the form of strong acids and high temperatures, is required to cleave an ether bond. In contrast, butoxyethyl esters (BEE) are known to hydrolyze, with half-lives dependent on pH. epa.gov For instance, the herbicide triclopyr BEE hydrolyzes to its acid form with half-lives ranging from hours to days in natural water. epa.gov However, this compound contains a stable ether, not an ester, and thus significant hydrolytic degradation is not anticipated. The compound exists as a hydrochloride salt, which simply dissociates in water and does not promote hydrolysis of the core structure.

Table 3: Hydrolytic Stability of Relevant Functional Groups

| Functional Group/Compound Class | Environmental Condition | Hydrolytic Stability | Reference |

|---|---|---|---|

| Piperidine Ring | Environmental pH | Expected to be stable; lacks hydrolyzable functional groups. | nih.gov |

| Ether Linkage | Environmental pH | Generally stable and resistant to hydrolysis. | - |

Fate and Transport Research in Environmental Matrices

The fate and transport of a chemical describe its movement and distribution in the environment, including air, water, soil, and sediment. cdc.govwur.nl These processes are governed by the physicochemical properties of the compound and the characteristics of the environmental matrices. cdc.gov

As a hydrochloride salt, this compound is expected to be highly soluble in water. This high water solubility suggests that in aquatic environments, the compound will be highly mobile and primarily partition into the water column rather than adsorbing to sediment or suspended solids. Its potential to move with groundwater flow would also be significant. fishersci.com

The 2-butoxyethanol component of the molecule also exhibits high water solubility. cdc.gov Studies on 2-butoxyethanol show it can be released to water and soil and can move into groundwater. cdc.gov It is not expected to significantly build up in plants or animals. cdc.gov

Table 4: Predicted Environmental Fate and Transport Properties

| Property | Predicted Behavior for this compound | Rationale |

|---|---|---|

| Water Solubility | High | Hydrochloride salt form, polar functional groups. |

| Mobility in Soil | High | High water solubility and expected low Koc value. |

| Adsorption to Sediment | Low | Hydrophilic nature of the molecule. |

| Volatilization from Water | Low | Low vapor pressure expected for the salt form. |

Advanced Research Applications and Future Directions

Role as Versatile Intermediates in Complex Molecule Synthesis

The piperidine (B6355638) scaffold is a privileged structure in drug design, appearing in numerous pharmaceuticals and natural alkaloids. nih.govnih.gov Consequently, functionalized piperidines like 3-(2-Butoxyethyl)piperidine hydrochloride are valuable intermediates for constructing more complex, biologically active molecules. ijnrd.org The synthesis of highly substituted piperidines is a major focus in organic chemistry, as these structures are key components in compounds with a wide range of pharmacological properties, including anti-Alzheimer and antioxidant activities. ajchem-a.com

The general synthetic utility of the piperidine ring is well-established, with methods such as pyridine (B92270) hydrogenation, intramolecular cyclization, and various multi-component reactions being employed for its construction. nih.gov Once formed, the piperidine core can be further elaborated. In the case of this compound, the butoxyethyl group at the 3-position introduces specific physicochemical properties. This substituent can influence the lipophilicity, solubility, and steric profile of the final molecule, which are critical parameters in drug development. The ether linkage and the butyl chain provide conformational flexibility, which can be advantageous for optimizing binding interactions with biological targets. researchgate.net This makes the compound a potentially useful starting material for creating analogues of known bioactive agents or for generating novel chemical entities in discovery programs.

| Class of Complex Molecule | Role of Piperidine Intermediate | Potential Contribution of 3-(2-Butoxyethyl) Group | Reference |

|---|---|---|---|

| Pharmaceuticals (e.g., antipsychotics, antihistamines) | Core structural scaffold providing 3D geometry. | Modify lipophilicity and metabolic stability. | nih.gov |

| Natural Product Alkaloids | Key heterocyclic building block. | Serve as a synthetic handle for further functionalization. | researchgate.net |

| Agrochemicals | Forms the backbone of active compounds. | Enhance solubility in organic formulations. | researchgate.net |

| Novel Bioactive Compounds | Starting point for library synthesis and lead optimization. | Introduce flexibility for target binding. | ajchem-a.com |

Catalyst Development and Mechanistic Inquiry in Organic Reactions

Piperidine derivatives are frequently employed in the field of catalysis, both as organocatalysts and as ligands for transition metal-catalyzed reactions. ajchem-a.com Their nitrogen atom can act as a basic site or a coordinating atom for a metal center. While specific research into the catalytic applications of this compound is not extensively documented, its structure suggests potential roles based on the known reactivity of similar compounds.

For instance, piperidine-containing ligands are used in various transformations, including gold-catalyzed annulation procedures for assembling complex heterocyclic systems. ajchem-a.com The substituent at the 3-position can sterically and electronically tune the properties of a metal complex, influencing its reactivity and selectivity. The butoxyethyl group in this compound could enhance the solubility of a resulting metal catalyst in less polar organic solvents, which can be a significant advantage in certain synthetic protocols. Furthermore, the ether oxygen atom could potentially act as an additional coordination site, creating a bidentate ligand that could stabilize a metal center or influence the stereochemical outcome of a reaction. Mechanistic studies of reactions involving such catalysts are crucial for understanding reaction pathways and designing more efficient and selective catalytic systems. rsc.org

| Role in Catalysis | Example Reaction Type | Potential Influence of 3-(2-Butoxyethyl)piperidine Moiety | Reference |

|---|---|---|---|

| Organocatalyst | Mannich reactions, Michael additions | The basic nitrogen can activate substrates; the side chain affects steric environment. | ajchem-a.com |

| Ligand for Transition Metals (e.g., Pd, Au, Rh) | Cross-coupling, hydrogenation, C-H activation | Coordinates to the metal center; side chain tunes solubility and steric bulk. | nih.govajchem-a.com |

| Phase Transfer Catalyst | Reactions between immiscible phases | The piperidinium (B107235) salt structure could facilitate ion transport across phases. | N/A |

Exploration in Materials Science as Structural Motifs or Additives

The application of piperidine derivatives extends beyond pharmaceuticals into materials science, where they can be used as building blocks for functional materials, solvents, or specialized additives. ijnrd.orgnbinno.com The incorporation of the 3-(2-Butoxyethyl)piperidine motif into polymers or other materials could impart specific properties. The combination of a polar heterocyclic head group (the piperidine ring) and a nonpolar, flexible tail (the butoxyethyl chain) gives the molecule amphiphilic character.

This structure is suggestive of applications as a corrosion inhibitor, where the nitrogen atom could adsorb onto a metal surface while the hydrophobic tail forms a protective barrier. ijnrd.org In polymer science, such a molecule could be used as an additive to modify surface properties, enhance dye uptake, or act as a plasticizer. Its structure could also be foundational for creating novel surfactants or components of liquid crystals. The use of piperidine derivatives in the synthesis of advanced polymers and specialized electronic materials is an area of active interest, where precise molecular architecture dictates the final material's utility. nbinno.com

| Application Area | Function of Piperidine Moiety | Potential Advantage of the 3-(2-Butoxyethyl) Group | Reference |

|---|---|---|---|

| Corrosion Inhibition | Adsorbs to metal surfaces via the nitrogen atom. | Hydrophobic tail provides a protective layer. | ijnrd.org |

| Polymer Additives | Acts as a plasticizer, stabilizer, or dye-binding site. | Enhances compatibility with nonpolar polymer matrices. | nbinno.com |

| Specialty Solvents | Serves as a high-boiling point polar aprotic solvent. | Modulates solvent properties and substrate solubility. | ijnrd.org |

| Organic Electronics | Component in organic semiconductors or charge-transport layers. | Influences molecular packing and film morphology. | nbinno.com |

Emerging Research Areas for Novel Piperidine Derivatives

The field of piperidine chemistry is continuously evolving, with several emerging research areas focused on creating novel derivatives with enhanced properties and new applications. A major thrust is the development of methods for the direct C–H functionalization of the piperidine ring. nih.govmdpi.com Such methods allow for the late-stage modification of complex molecules, providing rapid access to a diverse range of analogues for structure-activity relationship studies. acs.org Starting with this compound, C-H functionalization at other positions on the ring could generate a library of novel compounds with unique substitution patterns.

Another significant area is the synthesis and exploration of piperidine-based 3D fragments for fragment-based drug discovery. nih.govwhiterose.ac.uk Saturated heterocycles like piperidine are ideal for exploring three-dimensional chemical space, which is often underrepresented in screening collections dominated by flat, aromatic compounds. The conformational properties of the 3-(2-Butoxyethyl)piperidine scaffold make it an interesting starting point for designing novel 3D fragments. Furthermore, ongoing research seeks to discover piperidine derivatives with new pharmacological activities, including novel analgesics, antivirals, and agents targeting cancer. researchgate.nettandfonline.com The synthesis of new derivatives from precursors like this compound is essential for populating these discovery efforts.

| Research Area | Description | Relevance of 3-(2-Butoxyethyl)piperidine | Reference |

|---|---|---|---|

| C–H Functionalization | Directly converting C-H bonds on the piperidine ring to C-C or C-X bonds. | A substrate for generating novel, more complex derivatives. | nih.govacs.org |

| 3D Fragment-Based Drug Discovery | Using small, 3D-rich molecules as starting points for drug development. | Can serve as a core scaffold for a library of 3D fragments. | nih.govwhiterose.ac.uk |

| Photoredox Catalysis | Utilizing light to enable novel chemical transformations of piperidines. | A potential substrate for radical-based functionalization reactions. | nih.gov |

| Medicinal Chemistry | Discovery of new therapeutic agents for various diseases. | A building block for synthesizing new chemical entities with potential bioactivity. | ajchem-a.comtandfonline.com |

Q & A

Q. How can structure-activity relationship (SAR) studies inform the design of analogs with reduced toxicity?

- Methodological Answer :

- Toxicophore Identification : Use in silico tools like DEREK to flag structural alerts (e.g., potential genotoxicity of the piperidine ring) .

- Metabolite Profiling : Identify hepatotoxic metabolites via human liver microsome incubations and UPLC-QTOF analysis .

- Bioisosteric Replacement : Substitute the butoxyethyl chain with PEG-like spacers to improve solubility and reduce renal toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.